4-(Dimethylamino)-1H-pyrazine-2,3-dione
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Overview
Description
4-(Dimethylamino)-1H-pyrazine-2,3-dione is a heterocyclic compound that features a pyrazine ring substituted with a dimethylamino group at the 4-position and two keto groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1H-pyrazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(dimethylamino)benzaldehyde with suitable reagents can lead to the formation of the desired pyrazine derivative . The reaction typically requires the presence of catalysts such as acetic anhydride and pyridine, and is conducted at elevated temperatures around 220°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1H-pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
4-(Dimethylamino)-1H-pyrazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1H-pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dimethylamino)-1H-pyrazine-2,3-dione include:
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.
4-Dimethylaminoantipyrine: Used as an analgesic and antipyretic agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrazine ring with dimethylamino and keto groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(dimethylamino)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8(2)9-4-3-7-5(10)6(9)11/h3-4H,1-2H3,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYIHEMNTFSCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CNC(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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